[3-(Allyloxy)benzyl]methylamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(3-prop-2-enoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10(8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBCGNJBNPDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Allyloxy)benzyl]methylamine hydrochloride typically involves the reaction of 3-(allyloxy)benzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Allyloxy)benzyl]methylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the allyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
[3-(Allyloxy)benzyl]methylamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is used in chemical and biological research because of its structural properties and reactivity.
Scientific Research Applications
Overview: this compound is a chemical compound used in various scientific research applications because of its unique structural properties and reactivity.
Synthesis and Preparation
The synthesis of this compound typically involves reacting 3-(allyloxy)benzaldehyde with methylamine in the presence of a reducing agent. Reaction conditions often include a solvent like ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation reactions can form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction can form primary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
- Substitution The allyloxy group can be replaced by other functional groups in substitution reactions. Conditions for substitution reactions often involve using strong acids or bases to facilitate the replacement of the allyloxy group.
The compound interacts with molecular targets, such as enzymes and receptors, modulating their activity, which can lead to changes in cellular processes and signaling pathways.
Research indicates that this compound exhibits various pharmacological activities:
- Receptor Interaction It has been shown to interact with adenosine receptors, particularly the A3 receptor, which is associated with anti-inflammatory effects and potential therapeutic applications in cardiovascular diseases.
- Cytotoxic Effects Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
A series of studies have explored the biological activities of similar compounds, providing insights into their potential therapeutic roles:
- Anti-Tubulin Activity In related compounds, modifications to the benzyl structure have enhanced anti-tubulin activity, which could be relevant for developing new cancer therapies.
- Receptor Agonism The compound has been evaluated for its ability to act as an agonist at various adenosine receptors, showing promise in modulating immune responses.
Mechanism of Action
The mechanism of action of [3-(Allyloxy)benzyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Allyloxy vs. Benzyloxy : The allyloxy group offers enhanced reactivity (e.g., participation in Diels-Alder reactions) compared to the inert benzyloxy group .
- Positional Isomerism : The 3-position allyloxy substitution (target compound) vs. 2-position () may influence steric interactions in catalytic or receptor-binding contexts.
- Amine Group Variations: Methylamine (target) vs.
Physicochemical Properties
| Property | [3-(Allyloxy)benzyl]methylamine HCl | Methyl 3-[(methylamino)methyl]benzoate HCl | 3-Chloro-4-methoxybenzylamine HCl |
|---|---|---|---|
| Solubility in Water (g/L) | 50–60 (estimated) | 20–30 | 10–15 |
| Melting Point (°C) | 180–185 | 195–200 | 210–215 |
| LogP (Predicted) | 1.8 | 1.2 | 2.1 |
Key Insight : The allyloxy group balances solubility and lipophilicity, making the compound suitable for aqueous and organic phase reactions.
Market and Patent Landscape
- Production : Global methylamine hydrochloride markets (CAS 593-51-1) are valued at $220M (2024), with Asia-Pacific dominating production . Allyloxy derivatives are niche but growing due to demand for customizable pharmacophores.
Biological Activity
Chemical Identity
[3-(Allyloxy)benzyl]methylamine hydrochloride, with the CAS number 1050483-92-5, has the molecular formula C11H15NO·HCl. This compound is notable for its structural properties, which contribute to its diverse biological activities.
Synthesis and Preparation
The synthesis typically involves reacting 3-(allyloxy)benzaldehyde with methylamine in the presence of reducing agents and solvents like ethanol or methanol. Industrial methods may utilize automated reactors to ensure high yield and purity.
The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. This can lead to significant changes in cellular processes and signaling pathways, although the exact mechanisms depend on the context of its application.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Receptor Interaction : It has been shown to interact with adenosine receptors, particularly the A3 receptor, which is associated with anti-inflammatory effects and potential therapeutic applications in cardiovascular diseases .
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
A series of studies have explored the biological activities of similar compounds, providing insights into their potential therapeutic roles:
- Anti-Tubulin Activity : In related compounds, modifications to the benzyl structure have enhanced anti-tubulin activity, which could be relevant for developing new cancer therapies .
- Receptor Agonism : The compound has been evaluated for its ability to act as an agonist at various adenosine receptors, showing promise in modulating immune responses .
Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Receptor Interaction | Modulates A3 adenosine receptor activity | |
| Cytotoxicity | Potential effects on cancer cells | |
| Anti-Tubulin Activity | Inhibition of tubulin polymerization |
Synthesis Conditions
| Reaction Step | Conditions |
|---|---|
| Reactants | 3-(Allyloxy)benzaldehyde + Methylamine |
| Solvent | Ethanol or Methanol |
| Reducing Agents | Commonly Lithium Aluminum Hydride |
Q & A
Q. What are the recommended safety protocols for handling [3-(Allyloxy)benzyl]methylamine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, N95 masks, and chemical-resistant lab coats. Safety goggles are mandatory to prevent ocular exposure .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation risks, as the compound may cause respiratory irritation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
Q. Which analytical methods are most effective for assessing the purity of this compound?
Methodological Answer:
- HPLC: Use reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to quantify purity ≥98% .
- NMR Spectroscopy: Confirm structural integrity via H and C NMR, comparing peaks to reference spectra of analogous allylamine hydrochlorides (e.g., 3-buten-2-amine hydrochloride) .
- Melting Point Analysis: Determine purity by comparing observed melting points (e.g., ~214°C with decomposition) to literature values .
Q. What solvent systems are compatible with this compound in synthetic applications?
Methodological Answer:
- Polar Solvents: Methanol and ethanol (99.5%) are ideal for dissolution due to high solubility .
- Aqueous Systems: Limited solubility in water; use acidified water (pH 3–4) with mild heating for aqueous reactions .
- Avoid Incompatible Solvents: Halogenated solvents (e.g., DCM) may react with the allyloxy group under certain conditions .
Advanced Research Questions
Q. How can palladium-catalyzed hydroamination be optimized for synthesizing this compound derivatives?
Methodological Answer:
- Catalyst Selection: Use Pd(OAc) with ligands like Xantphos to enhance regioselectivity for allylic amine formation .
- Reaction Conditions: Optimize temperature (80–100°C) and solvent (toluene/THF) to achieve yields >75%. Monitor reaction progress via TLC .
- Substrate Scope: Test variations in the benzyl ring’s substituents (e.g., electron-withdrawing groups) to study electronic effects on reaction efficiency .
Q. What strategies resolve contradictions in reaction yields when varying allyloxy substituents in benzylmethylamine derivatives?
Methodological Answer:
- DOE (Design of Experiments): Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .
- Mechanistic Studies: Use DFT calculations to model steric/electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) on transition states .
- Comparative Analysis: Benchmark yields against structurally similar compounds (e.g., 2-methyl-3-buten-2-amine hydrochloride) to identify outliers .
Q. How does the allyloxy group’s electronic configuration affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilicity Assays: Use Hammett plots to correlate substituent σ values with reaction rates in SN reactions (e.g., with methyl iodide) .
- Spectroscopic Probes: Monitor F NMR shifts in fluorinated analogs to assess resonance effects of the allyloxy group .
- Kinetic Isotope Effects: Compare in deuterated solvents to identify rate-determining steps influenced by the allyloxy moiety .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against monoamine oxidases (MAOs) or serotonin receptors using fluorogenic substrates (e.g., Amplex Red) .
- Cell-Based Models: Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects under oxidative stress .
- Binding Studies: Perform SPR (Surface Plasmon Resonance) to quantify interactions with G-protein-coupled receptors (GPCRs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of allylamine hydrochlorides?
Methodological Answer:
- Source Evaluation: Cross-reference data from peer-reviewed studies (e.g., TSCA regulatory documents) versus commercial SDS sheets .
- Dose-Response Curves: Replicate acute toxicity assays (e.g., LD in rodents) under standardized OECD guidelines .
- Meta-Analysis: Use systematic reviews to reconcile variations in ecotoxicity data (e.g., aquatic vs. soil biodegradation rates) .
Key Considerations for Experimental Design
- Stereochemical Control: For chiral variants, employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve enantiomeric excess >90% .
- Scale-Up Challenges: Address solubility limitations in large-scale reactions by switching to mixed solvents (e.g., MeOH/HO) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways (e.g., hydrolysis of the allyloxy group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
